ROS1 Kinase Inhibition and Selectivity Profile
1-Ethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole demonstrates potent and highly selective inhibition of the ROS1 tyrosine kinase. In a single-dose screen at 10 µM against a panel of 45 different kinases, it achieved 94% inhibition of ROS1 while inhibiting all other kinases by less than 30% [1]. Its inhibitory potency against ROS1 is quantified by an IC50 of 199 nM in a 10-dose assay [1]. This contrasts with other pyrazole-based ROS1 inhibitors, such as the bipyridinyl pyrazole series, which exhibit a range of IC50 values from 21 nM to 159 nM but may have different selectivity profiles or synthetic complexity [2].
| Evidence Dimension | ROS1 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 199 nM |
| Comparator Or Baseline | Bipyridinyl pyrazole ROS1 inhibitors (series 6a-9b): IC50 range = 21-159 nM |
| Quantified Difference | Target compound's IC50 is within the upper range of a potent but structurally distinct comparator series. |
| Conditions | In vitro kinase inhibition assay; target compound tested in a 10-dose IC50 mode. Comparator series tested under similar kinase inhibition conditions. |
Why This Matters
This compound provides a unique selectivity window for ROS1, a kinase implicated in certain cancers, with a well-defined potency that differentiates it from other pyrazole-based ROS1 inhibitors.
- [1] Park, B. S., El-Deeb, I. M., Yoo, K. H., Oh, C. H., Cho, S. J., Han, D. K., ... & Lee, S. H. (2009). Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(16), 4720-4723. View Source
- [2] El-Deeb, I. M., Park, B. S., Jung, S. J., Yoo, K. H., Oh, C. H., Cho, S. J., ... & Lee, S. H. (2015). Optimization of Bipyridinyl Pyrazole Scaffolds via Design, Synthesis and Screening of a New Series of ROS1 Kinase-modulating Compounds. Bulletin of the Korean Chemical Society, 36(1), 305-311. View Source
